molecular formula C16H16F3NO B1370675 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946697-67-2

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline

Cat. No. B1370675
CAS RN: 946697-67-2
M. Wt: 295.3 g/mol
InChI Key: IMTWLLLECSEJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline, also known as IPTFA, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble, and volatile liquid that has a low boiling point and is highly stable. IPTFA is a widely used reagent in organic synthesis and has been used in the synthesis of various drugs, including antimalarial, antifungal, and antiviral agents. In addition, IPTFA has been used in the synthesis of various polymers and other materials.

Scientific Research Applications

1. Potential in Nonlinear Optical (NLO) Materials

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline and its derivatives have been studied for their potential application in nonlinear optical (NLO) materials. The focus has been on understanding the impact of electron donating and withdrawing effects on the structure of aniline derivatives, as well as the effects of substituent positions on their vibrational spectra. Theoretical density functional theory computations have been used to explore hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions of these compounds (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

2. Facile Entry into Isoxazoles and 1,3,5-Triazines

Research has shown that trifluoromethyl-substituted anilines like this compound can be used to create isoxazoles and 1,3,5-triazines. This process involves a reaction with dianions derived from oximes of various ketones, showcasing the synthetic importance and rapid growth in the applications of the chemistry of activated trifluoromethyl groups (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).

3. Role in Enhanced Electrochemical CO2 Reduction

Studies on rhenium(I) fac-tricarbonyl complexes, which include aniline moieties derived from this compound, have indicated their effectiveness as electrocatalysts for carbon dioxide (CO2) reduction. The positioning of the amine functionality relative to the rhenium active site in these catalysts has been shown to greatly influence their catalytic activities, providing valuable insights for the development of more efficient CO2 reduction catalysts (Talukdar, Sinha Roy, Amatya, Sleeper, Le Maguerès, & Jurss, 2020).

4. Impact on Liquid Crystal Properties

Research on derivatives of this compound has shed light on their impact on liquid crystal properties. These studies have focused on understanding how different substituents, like the trifluoromethyl group, influence the formation of stable smectic and nematic phases in liquid crystals, thereby contributing to the development of materials with unique optical and electronic properties (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

properties

IUPAC Name

4-(3-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10(2)11-4-3-5-13(8-11)21-15-7-6-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTWLLLECSEJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.